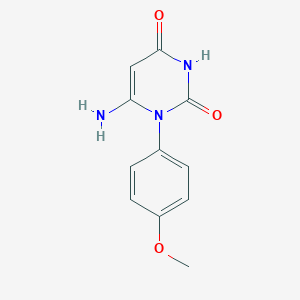

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKBISQRMLJVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210515 | |

| Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60664-01-9 | |

| Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60664-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative.

Another method involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Cyclization: Heating with appropriate reagents under reflux conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Cyclization: Formation of fused heterocyclic compounds with extended ring systems.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, studies have shown that 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. One study demonstrated its efficacy against specific cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it exhibits inhibitory effects against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

3. Anti-inflammatory Effects

Preliminary research points to the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Antimicrobial Properties | Showed significant antibacterial activity against E. coli and S. aureus. |

| Study C | Anti-inflammatory Effects | Indicated reduction in cytokine levels in experimental models of inflammation. |

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Analogous Pyrimidine-diones

Key Observations :

- Substituent Position: The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to 3-methoxy analogs (e.g., ).

- Amino Group: The 6-amino group facilitates hydrogen bonding, critical for enzyme inhibition (e.g., HIV reverse transcriptase in ).

Key Observations :

Key Observations :

- The target compound’s 6-amino and 4-methoxyphenyl groups align with motifs seen in antiviral scaffolds (e.g., ), though direct biological data are absent in the evidence.

- Selenium-containing derivatives () and azo compounds () demonstrate the impact of heteroatom incorporation on functionality.

Biological Activity

6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 60664-01-9, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's molecular formula is C11H11N3O3, and it has a molecular weight of 233.22 g/mol. The presence of the methoxy group and the amino functionality contributes to its diverse pharmacological properties.

Chemical Structure

The structure of this compound is characterized by a pyrimidine ring substituted with an amino group and a methoxyphenyl moiety. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, research suggests that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. In particular, derivatives similar to this compound have shown promising results against gastric adenocarcinoma and other malignancies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS (gastric) | 53.02 |

| Other pyrimidine derivatives | HeLa | Varies |

| 5-Hydroxymethylpyrimidine derivatives | K562 | Varies |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's effectiveness against AGS cells suggests its potential as a therapeutic agent in treating gastric cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Enterococcus faecalis | 16 |

| Other pyrimidine derivatives | Staphylococcus aureus | Varies |

The Minimum Inhibitory Concentration (MIC) values highlight the compound's potential as an antibacterial agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA synthesis : Similar compounds interfere with nucleic acid synthesis in cancer cells.

- Disruption of cellular metabolism : By targeting specific enzymes involved in metabolic pathways.

Case Studies

Several case studies have investigated the biological effects of similar pyrimidine derivatives:

- Study on Gastric Cancer : A study demonstrated that modifications in the pyrimidine core significantly enhanced anticancer activity against AGS cells.

- Antibacterial Efficacy : Research indicated that compounds with methoxy substitutions exhibited increased activity against Enterococcus faecalis compared to their unsubstituted counterparts.

Q & A

Q. What are the common synthetic routes for 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted precursors. For example, analogous pyrimidine-diones are synthesized via reactions between trifluoroacetylacetate derivatives and urea in ethanol under reflux (20–24 hours), followed by recrystallization . Alkylation steps (e.g., using benzyl chlorides or chloroacetamides) in DMF with potassium carbonate as a base are critical for introducing substituents at the N1 position . Microwave-assisted methods can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 78% yield in microwave vs. 60% in conventional reflux) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Conventional Reflux | Ethanol, Na, 24 hr | 60–70% | |

| Microwave-Assisted | Solvent-free, 150°C, 15 min | 78% | |

| Alkylation | DMF, K₂CO₃, 80°C, 6 hr | 85–90% |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : ¹H NMR analysis (e.g., 150 MHz, DMSO-d₆) identifies substituent patterns. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while aromatic protons appear between δ 6.8–7.5 ppm .

- HPLC : A C18 column (100 × 4 mm) with a 25-minute gradient (acetonitrile/water) resolves impurities, ensuring >95% purity .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 291.1 for C₁₁H₁₂N₃O₃) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Environmental Hazard : Avoid aquatic release due to potential toxicity to Daphnia magna (EC₅₀ < 1 mg/L) .

Advanced Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Methodological Answer: Microwave irradiation enhances reaction kinetics via uniform dielectric heating. For example, chromeno-pyrimidine derivatives synthesized under microwaves (150°C, 15 min) achieve 78% yield vs. 50% in conventional 6-hour reflux . Key parameters:

Q. How to address contradictions in NMR data during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C .

- X-ray Crystallography : Confirm tautomeric forms (e.g., keto-enol) via H-bonding patterns (N–H⋯O, O–H⋯O) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing NH₂ from aromatic protons) .

Q. What strategies are used to explore its biological activity?

Methodological Answer:

Q. How to optimize crystallization conditions for X-ray analysis?

Methodological Answer:

Q. Table 2: Crystallization Parameters

| Solvent | Temp (°C) | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Water | 4 | Monoclinic | P2₁/c | |

| Ethanol | 25 | Orthorhombic | Pbca |

Q. How to analyze hydrogen bonding networks in its crystal structure?

Methodological Answer:

Q. What are the challenges in regioselective alkylation?

Methodological Answer:

Q. How to resolve discrepancies in chromatographic purity assessments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.